molecular formula C23H26F2N2O3 B2560656 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921524-57-4

3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Numéro de catalogue: B2560656
Numéro CAS: 921524-57-4
Poids moléculaire: 416.469
Clé InChI: GBQUSBURVAKKRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the benzoxazepin class, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure features a 3,3-dimethyl-4-oxo group, which stabilizes the ring conformation, and a 5-isopentyl substituent that modulates steric and electronic properties.

Propriétés

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3/c1-14(2)9-10-27-19-12-16(6-8-20(19)30-13-23(3,4)22(27)29)26-21(28)15-5-7-17(24)18(25)11-15/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUSBURVAKKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,4-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with significant potential as a therapeutic agent. This compound is characterized by its unique molecular structure that includes a tetrahydrobenzo[b][1,4]oxazepine core and is known for its biological activity, particularly in inhibiting specific kinases associated with various diseases.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H26F2N2O3
Molecular Weight 416.5 g/mol
CAS Number 921585-84-4

Research indicates that this compound may exert its biological effects primarily through the inhibition of receptor-interacting protein kinase 1 (RIP1). Dysregulated RIP1 activity has been implicated in various conditions, including neurodegenerative diseases and inflammatory disorders. By targeting this pathway, 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide could potentially modulate disease progression and inflammation.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the activity of RIP1 kinase. A study demonstrated that treatment with this compound resulted in a significant decrease in cellular apoptosis markers in models of neurodegeneration. The compound's ability to penetrate cellular membranes and interact with intracellular targets suggests a favorable pharmacokinetic profile.

In Vivo Studies

Preclinical trials involving animal models have provided insights into the compound's efficacy and safety. Notably, oral administration of the compound in mice led to improved cognitive function and reduced neuroinflammation. These findings support its potential as a therapeutic agent for treating neurodegenerative conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with the compound resulted in reduced amyloid plaque formation and improved memory performance on behavioral tests.
  • Inflammatory Response : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced pro-inflammatory cytokine levels compared to control groups.

Safety Profile

Toxicological assessments have indicated that 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile and potential side effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The primary structural distinction between the target compound and its closest analog (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide, ) lies in the 5-alkyl substituent (ethyl vs. isopentyl). This difference significantly impacts molecular weight, lipophilicity, and steric effects.

Table 1: Structural and Molecular Comparison

Parameter Target Compound (5-isopentyl) Analog (5-ethyl)
Substituent at Position 5 Isopentyl (C₅H₁₁) Ethyl (C₂H₅)
Molecular Formula C₂₃H₂₈F₂N₂O₃* C₂₀H₂₀F₂N₂O₃
Average Molecular Weight (g/mol) ~416.4 374.4
Calculated LogP** ~3.8–4.2 ~2.9–3.3

Estimated by replacing ethyl (C₂H₅) with isopentyl (C₅H₁₁) in the analog’s formula .
*
LogP values derived from group contribution methods (e.g., Crippen’s fragmentation).

Key Implications of Structural Differences:

  • Lipophilicity : The isopentyl group increases logP by ~1 unit compared to ethyl, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Stereoelectronic Effects : The branching in isopentyl could hinder rotational freedom, altering binding affinity in biological targets.

Methodological Considerations for Structural Analysis

These programs enable precise determination of:

  • Anisotropic displacement parameters (via ORTEP).
  • Hydrogen-bonding networks and packing motifs.
  • Conformational flexibility of the isopentyl chain.

For instance, replacing ethyl with isopentyl in crystallographic models would require adjustments to van der Waals radii and torsional parameters to account for increased steric bulk .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.